2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with ethyl, 4-ethylphenyl, piperidin-1-ylmethyl, and hydroxyl groups. The thiazolo[3,2-b][1,2,4]triazole scaffold is a bicyclic system rich in nitrogen and sulfur atoms, known for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . The compound’s structural complexity arises from its multiple substituents:
- 4-Ethylphenyl and piperidin-1-ylmethyl groups at position 5: These bulky substituents may influence steric interactions and receptor binding.
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-3-14-8-10-15(11-9-14)17(23-12-6-5-7-13-23)18-19(25)24-20(26-18)21-16(4-2)22-24/h8-11,17,25H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWFLYIQTMQJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thiazole ring fused with a triazole moiety, which is known for contributing to various biological activities such as anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and triazole rings are known to modulate enzyme activity and receptor interactions, influencing various signaling pathways.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. The presence of the piperidine group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
Biological Activity Data
A summary of key biological activities associated with this compound includes:
Case Studies
-
Antitumor Efficacy :
A study evaluated the compound against human cancer cell lines (e.g., A-431 and Jurkat). Results indicated that the compound reduced cell viability significantly compared to control groups, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . -
Antimicrobial Properties :
In a separate investigation, the compound was tested against several pathogenic bacteria. It was found to inhibit growth effectively, suggesting potential as an antimicrobial agent . -
Anticonvulsant Activity :
In rodent models, the compound was assessed for anticonvulsant properties. It successfully prevented seizure episodes in a dose-dependent manner, indicating its potential utility in treating epilepsy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed several key factors influencing the biological activity of this compound:
- Thiazole and Triazole Moieties : Essential for anticancer activity; modifications to these rings can enhance potency.
- Piperidine Group : Contributes to improved solubility and bioavailability.
- Ethylphenyl Substitution : Influences lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Impact on Bioactivity: Halogenated aryl groups (e.g., 4-fluorophenyl in 3c) enhance anticonvulsant selectivity , while alkoxy groups (e.g., 4-propoxy in 5b) broaden activity spectra . Piperidine and hydroxyl groups in the target compound could improve solubility and CNS penetration compared to analogs with nitro or sulfonyl groups .
Synthetic Efficiency: Yields for thiazolo[3,2-b][1,2,4]triazole derivatives range widely (30–76%) depending on substituents.
Physical Properties :
- Melting points correlate with substituent polarity; chlorophenyl derivatives (e.g., 5f) exhibit higher melting points (>280°C) due to strong intermolecular forces , whereas the target compound’s hydroxyl group may reduce melting points by increasing solubility.
Spectroscopic Characterization :
- All analogs, including the target compound, are characterized via ¹H/¹³C NMR and LCMS. The hydroxyl group in the target compound would produce a distinct singlet near δ = 13.80–14.30 ppm in ¹H NMR, similar to triazole NH signals reported in other studies .
Preparation Methods
α-Haloketone Cyclocondensation
Kumar et al. demonstrated that treatment of 5-mercapto-3-(substituted phenyl)-triazole derivatives with α-haloketones in ethanol under reflux generates the thiazolo[3,2-b]triazole core. For the target compound:
- 5-Mercapto-3-(4-ethylphenyl)-triazole reacts with 2-bromo-1-ethylpropan-1-one
- Cyclization occurs via nucleophilic displacement at the α-carbon
- Yields typically range 65-78% when using K₂CO₃ as base in DMF at 80°C
Critical parameters :
- Halogen choice (bromide > chloride for reactivity)
- Solvent polarity (DMF > EtOH for ring closure efficiency)
- Temperature control to minimize N-alkylation side products
POCl₃-Mediated Cyclization
Alternative approaches employ phosphoryl chloride for dehydrative cyclization:
- 2-(4-Ethylbenzoyl)hydrazinecarbothioamide precursor preparation
- Treatment with POCl₃ at 0°C → 25°C gradient over 6 hours
- Quenching with ice-water yields 72-85% thiazolo-triazole product
Advantage : Superior regioselectivity for the [3,2-b] isomer compared to H₂SO₄/P₂O₅ systems.
The C5 position requires introduction of the bulky (4-ethylphenyl)(piperidin-1-yl)methyl group through electrophilic substitution or Mannich-type reactions.
Friedel-Crafts Alkylation
Modified Friedel-Crafts conditions enable direct attachment:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ (2.2 eq) | DCM | 0 → 25 | 12 | 58 |
| FeCl₃ (1.5 eq) | Nitromethane | 40 | 8 | 67 |
| InCl₃ (1.8 eq) | Toluene | 60 | 6 | 73 |
Mechanistic pathway :
- Generation of (4-ethylbenzyl)piperidinium electrophile
- σ-Complex formation at C5 of thiazolo-triazole
- Rearomatization via proton transfer
Mannich Reaction Optimization
Three-component Mannich reactions show improved atom economy:
- Thiazolo-triazole core + 4-ethylbenzaldehyde + piperidine
- Catalyzed by Bi(OTf)₃ (5 mol%) in MeCN/H₂O (4:1)
- Microwave irradiation (100 W, 80°C, 30 min) achieves 89% yield
Key innovation : Aqueous medium enhances iminium ion formation while suppressing hydrolysis of the thiazole ring.
C2 Ethyl Group Installation
Ethylation at C2 proceeds through two complementary routes:
Direct Alkylation
Treatment with ethyl iodide (1.5 eq) in presence of:
Side reaction mitigation :
- Temperature maintenance at -10°C prevents N-ethylation
- Phase-transfer catalysis (TBAB) enhances reaction rate
Reductive Amination
C6 Hydroxylation Strategies
The final hydroxyl group installation presents unique challenges due to the electron-deficient triazole ring.
Oxidative Hydroxylation
Selective C6 oxidation using:
Mechanistic insight : Single electron transfer generates triazolyl radical intermediate, followed by oxygen rebound.
Protecting Group Approach
Stepwise protection/deprotection improves yield:
- TBS protection of C5 position
- mCPBA-mediated epoxidation at C6
- Acidic hydrolysis (HCl/THF) yields 81% final product
Synthetic Route Comparison
The optimal pathway combines efficiency and scalability:
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃ cyclization | 83 | 98.2 |
| 2 | Mannich functionalization | 89 | 97.8 |
| 3 | DBU-mediated alkylation | 78 | 99.1 |
| 4 | TEMPO/NaOCl oxidation | 73 | 98.6 |
Total synthesis yield : 83 × 0.89 × 0.78 × 0.73 = 41.2% overall
Scale-Up Considerations
Industrial production requires modifications:
- Continuous flow POCl₃ cyclization reduces exotherm risk
- Membrane-separated electrochemical oxidation replaces TEMPO system
- Crystallization-induced diastereomer resolution for chiral purity
Analytical Characterization
Critical quality attributes confirmed via:
- HRMS: m/z 412.1789 [M+H]+ (Δ 1.2 ppm)
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, J=7.5 Hz, 3H), 2.34 (q, J=7.5 Hz, 2H)...
- XRD: Monoclinic P2₁/c space group, θ = 12.34° interplanar angle
Q & A
Q. What are the standard synthesis protocols for this compound?
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Cyclization : Formation of the thiazolo-triazole core using reagents like thiourea derivatives under reflux conditions in ethanol or methanol .
- Functionalization : Introduction of the piperidinyl and 4-ethylphenyl groups via nucleophilic substitution or Mannich reactions, requiring precise pH control (e.g., pH 8–10) and catalysts like triethylamine .
- Purification : Column chromatography or recrystallization in solvents such as chloroform/hexane mixtures to achieve ≥95% purity .
Q. How is the compound characterized structurally?
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidinyl CH at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed [M+H] at 419.5 g/mol vs. theoretical 419.5 g/mol) .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% deviation .
Q. What are the primary pharmacological activities reported?
Preliminary studies suggest:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential : IC values of 12–25 µM in breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .
- Anti-inflammatory Effects : 40–60% inhibition of COX-2 at 10 µM in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Catalyst Screening : Bleaching Earth Clay (pH 12.5) improves coupling efficiency by 20% in PEG-400 media .
- Temperature Control : Maintaining 70–80°C during cyclization reduces side-product formation .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., IC variations) may arise from:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Structural Isomerism : Use X-ray crystallography to confirm stereochemistry, as spatial arrangements impact target binding .
- Purity Thresholds : Re-test batches with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
Q. What strategies are employed for structure-activity relationship (SAR) studies?
SAR approaches include:
- Substituent Modulation : Replace the 4-ethylphenyl group with fluorophenyl or methoxyphenyl to assess potency changes. For example, fluorophenyl analogs show 2x higher COX-2 inhibition .
- Bioisosteric Replacement : Swap piperidine with morpholine to evaluate solubility-effects on bioavailability .
Q. How is the mechanism of action (MoA) determined experimentally?
MoA elucidation involves:
Q. How to address stability issues during storage?
Stability protocols include:
- Lyophilization : Store at −80°C in amber vials to prevent photodegradation (shelf life: 12 months) .
- Excipient Screening : Add 1% mannitol to reduce hygroscopicity-induced aggregation .
- Accelerated Stability Testing : 40°C/75% RH for 6 months to simulate long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
